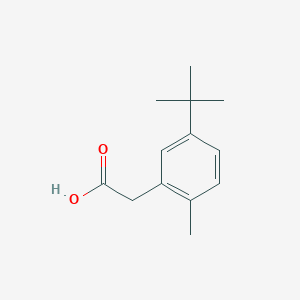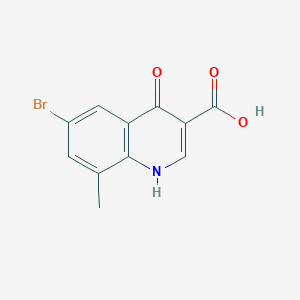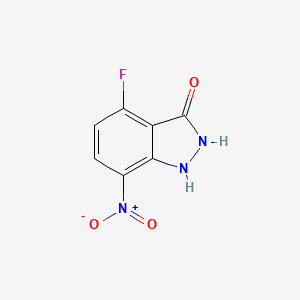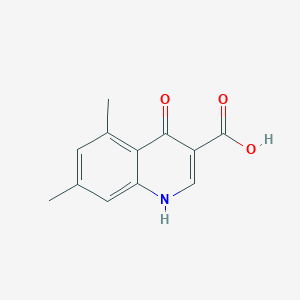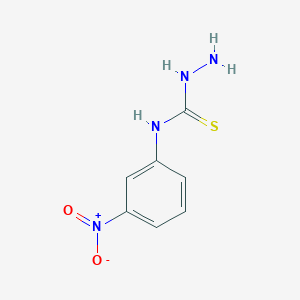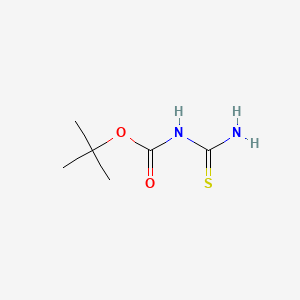
N-Boc-硫脲
描述
N-Boc-thiourea, also known as N-tert-butoxycarbonylthiourea, is an organosulfur compound with the molecular formula C_6H_12N_2O_2S. It is a derivative of thiourea where the hydrogen atoms on the nitrogen are replaced by a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis, particularly in the preparation of guanidines and as a mild thioacylating agent.
科学研究应用
N-Boc-thiourea has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Serves as a precursor in the synthesis of biologically active molecules.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Dyestuff: Employed in the production of dyes and pigments.
作用机制
Target of Action
N-Boc-thiourea, an organosulfur compound, has been found to interact with primary amines . It is used as a guanylating agent for the synthesis of guanidines . The primary amines are the targets of N-Boc-thiourea, and they play a crucial role in the formation of guanidines .
Mode of Action
N-Boc-thiourea interacts with its targets, the primary amines, through a process known as guanylation . This process involves the addition of a guanidino group to the primary amines, resulting in the formation of guanidines . The reaction is catalyzed by iodine and TBHP .
Biochemical Pathways
The guanylation of primary amines by N-Boc-thiourea affects the biochemical pathways involving guanidines . Guanidines are involved in various biological processes, including the regulation of insulin secretion, neurotransmission, and cellular signaling .
Pharmacokinetics
The pharmacokinetics of N-Boc-thiourea and its derivatives have been studied in rats . The study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of thiourea derivatives . The results showed that these compounds exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness .
Result of Action
The guanylation of primary amines by N-Boc-thiourea results in the formation of guanidines . Guanidines have diverse biological applications, including antiviral, antioxidant, and anticancer properties .
Action Environment
The action of N-Boc-thiourea can be influenced by various environmental factors. For instance, the presence of iodine and TBHP is necessary for the guanylation of primary amines . Additionally, the reaction is especially useful for both electronically and sterically deactivated primary anilines .
生化分析
Biochemical Properties
N-Boc-thiourea plays a significant role in biochemical reactions. It has been used as a guanylating agent for the synthesis of guanidines . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are often facilitated by its strong hydrogen bond donor capability .
Cellular Effects
The effects of N-Boc-thiourea on various types of cells and cellular processes are diverse. For instance, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Boc-thiourea exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-Boc-thiourea is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: N-Boc-thiourea can be synthesized through various methods. One common approach involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding N-Boc-thiourea as a solid product.
Industrial Production Methods: Industrial production of N-Boc-thiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: N-Boc-thiourea undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form guanidines.
Thioacylation Reactions: When activated with trifluoroacetic acid anhydride, it acts as a mild thioacylating agent for nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Primary Amines: Used in guanylation reactions.
Trifluoroacetic Acid Anhydride: Activates N-Boc-thiourea for thioacylation reactions.
Major Products:
Guanidines: Formed through guanylation reactions.
Thiocarbonyl Compounds: Produced via thioacylation of nucleophiles.
相似化合物的比较
Thiourea: The parent compound of N-Boc-thiourea, lacking the Boc protecting group.
N,N’-Di-Boc-thiourea: A derivative with two Boc protecting groups.
Comparison: N-Boc-thiourea is unique due to the presence of the Boc protecting group, which imparts stability and enhances its reactivity compared to thiourea. It is also more versatile in organic synthesis compared to N,N’-Di-Boc-thiourea, which is primarily used as a thioacylating agent.
属性
IUPAC Name |
tert-butyl N-carbamothioylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQTODLIZBUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399259 | |
| Record name | N-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268551-65-1 | |
| Record name | N-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-thiourea in the synthesis of the described influenza neuraminidase inhibitors?
A1: N-Boc-thiourea is a reagent used to introduce a guanidine group to the target molecule. In the described research, it reacts with the deprotected amine group of an oseltamivir derivative to yield the corresponding N-Boc-guanidino derivative []. This modification aims to enhance the inhibitory activity of the compound against influenza neuraminidase.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


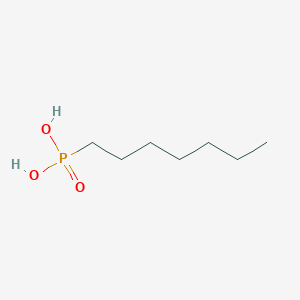
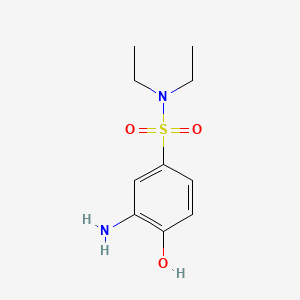
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)
